molecular formula C20H15FN4O2 B2917141 1-(4-fluorophenyl)-3-methyl-4-oxo-N-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 898412-56-1

1-(4-fluorophenyl)-3-methyl-4-oxo-N-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2917141
CAS No.: 898412-56-1
M. Wt: 362.364
InChI Key: QRNPKHJOYRBDAW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-methyl-4-oxo-N-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C20H15FN4O2 and its molecular weight is 362.364. The purity is usually 95%.
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Biological Activity

The compound 1-(4-fluorophenyl)-3-methyl-4-oxo-N-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C18H16FN3O Molecular Formula \text{C}_{18}\text{H}_{16}\text{F}\text{N}_{3}\text{O}\quad \text{ Molecular Formula }

The biological activity of the compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and inflammation. Research indicates that compounds in this class often target kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties against various cell lines. The following table summarizes key findings related to its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
MCF70.01Inhibition of Aurora-A kinase
NCI-H4600.03Induction of apoptosis
A54926Inhibition of cell growth
Hep-23.25Cytotoxicity through apoptosis

These findings suggest that the compound exhibits potent activity against breast cancer (MCF7) and lung cancer (A549) cell lines, making it a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models. For example:

  • In vitro studies demonstrated a decrease in IL-6 and TNF-alpha levels in macrophages treated with the compound.
  • In vivo models showed reduced paw edema in rats subjected to carrageenan-induced inflammation.

Case Studies

  • Study on MCF7 Cell Line : A study by Li et al. evaluated the compound's effect on the MCF7 breast cancer cell line, revealing an IC50 value of 0.01 µM, indicating strong cytotoxicity compared to standard chemotherapeutics .
  • Aurora-A Kinase Inhibition : Another study highlighted that the compound inhibits Aurora-A kinase with an IC50 value of 0.16 µM, which is critical for its anticancer activity .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-methyl-4-oxo-N-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-12-17-18(26)16(20(27)23-14-5-3-2-4-6-14)11-22-19(17)25(24-12)15-9-7-13(21)8-10-15/h2-11H,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNPKHJOYRBDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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